molecular formula C3H3BrF3NO B051157 3-Bromo-1,1,1-trifluoroacetone oxime CAS No. 117341-57-8

3-Bromo-1,1,1-trifluoroacetone oxime

Cat. No. B051157
M. Wt: 205.96 g/mol
InChI Key: GTAMTJKIIPLJSN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-bromo-1,1,1-trifluoroacetone involves bromination and subsequent reactions to introduce the oxime group. Notably, 3-bromo-1,1,1-trifluoroacetone serves as an effective precursor for various trifluoromethylated heterocycles and aliphatic compounds through different synthetic pathways. For instance, its use in the synthesis of 1,1,1-trifluoro-1,2-epoxypropane highlights its versatility as a fluorinated building block (Lui, Marhold, & Rock, 1998).

Molecular Structure Analysis

The molecular structure of 3-bromo-1,1,1-trifluoroacetone oxime and related compounds has been extensively studied, revealing insights into their chemical behavior and reactivity. NMR studies, for example, provide valuable information on the electronic environment and the effects of fluorination on the molecular conformation of such compounds (Shapiro, Lin, & Johnston, 1973).

Chemical Reactions and Properties

3-Bromo-1,1,1-trifluoroacetone oxime undergoes various chemical reactions, leveraging its bromo and trifluoromethyl groups for further functionalization. It is a precursor for trifluoromethylation reactions, facilitating the construction of bioactive molecules with the 3-trifluoromethyl isocoumarin skeleton through ligand-promoted, iridium-catalyzed C-H alkylation and intermolecular cyclization (Zhou et al., 2020).

Scientific Research Applications

Versatile Fluorinated Building Block

3-Bromo-1,1,1-trifluoroacetone (BTF) has been identified as a versatile fluorinated building block. It is utilized in the synthesis of various trifluoromethylated heterocycles and aliphatic compounds. One significant application includes the synthesis of 1,1,1-trifluoro-1,2-epoxypropane, another versatile building block (Lui, Marhold, & Rock, 1998).

Trifluoromethylation in Bioactive Molecules

BTF serves as an effective indirect trifluoromethylation reagent for constructing 3-trifluoromethyl isocoumarin skeletons. This process involves a ligand-promoted, iridium-catalyzed reaction and an intermolecular cyclization reaction. The synthesis of 3-trifluoromethyl isocoumarins in bioactive compounds highlights its importance (Zhou, Geng, Wang, Zhang, & Zhao, 2020).

NMR Studies and Rotational Isomerism

BTF has been a subject of NMR studies focusing on rotational isomerism in fluoroacetones. This research is crucial in understanding the structural and conformational aspects of such compounds, providing insights into their chemical behavior (Shapiro, Lin, & Johnston, 1973).

Synthesis of Other Fluorinated Compounds

BTF has been used in the synthesis of 1-bromo-3-trifluoromethylbut-2-ene, demonstrating its utility in creating various fluorinated compounds. This synthesis process shows its versatility in organic chemistry, particularly in fluorine chemistry (Martin, Molines, & Wakselman, 1993).

Oppenauer Oxidation of Alcohols

In the field of organic synthesis, BTF acts as a hydride-acceptor in the Oppenauer oxidation of secondary alcohols. This highlights its role in selective oxidation processes, a crucial aspect in synthetic organic chemistry (Mello, Martínez-Ferrer, Asensio, & González-Núñez, 2007).

Safety And Hazards

The safety information available indicates that 3-Bromo-1,1,1-trifluoroacetone oxime is an irritant . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTAMTJKIIPLJSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=NO)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382012
Record name 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine

CAS RN

117341-57-8
Record name 2-Propanone,3-bromo-1,1,1-trifluoro-, oxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 10.5 mL (102.3 mmol) of 1-bromo-3,3,3-trifluoropropan-2-one in 100 mL of chloroform (passed through a pad of basic Al2O3) was added a solution of 10.4 g (149.7 mmol) of hydroxylamine hydrochloride in 20 mL of water and the mixture was warmed at reflux. After 24 hours, the mixture was cooled and the organic phase was separated. The aqueous layer was extracted with three 30 mL portions of methylene chloride. The combined organic layers were dried over sodium sulfate, filtered, and concentrated in vacuo to afford 11.5 g (55.7%) of 3-bromo-1,1,1-trifluoropropan-2-one oxime as a mixture (3:2) of geometric isomers.
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

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